4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate: is an organic compound that combines a tetrazole ring with a benzoate ester The tetrazole ring is known for its stability and diverse biological activities, while the benzoate ester is often used in various chemical syntheses and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids from methoxy groups.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Acts as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) .
Biology and Medicine:
- Potential use in drug design due to the bioisosteric properties of the tetrazole ring, which can mimic carboxylic acids .
- Investigated for its antibacterial, antifungal, and anti-inflammatory properties .
Industry:
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzymes and receptors . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but lacks the trimethoxy groups, leading to different chemical properties and applications.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Contains a tetrazole ring but with a different core structure, used in different synthetic applications.
Uniqueness:
- The presence of the 3,4,5-trimethoxybenzoate ester in 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate provides unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactions .
- The combination of the tetrazole ring and the trimethoxybenzoate ester makes this compound versatile for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H16N4O5/c1-23-14-8-11(9-15(24-2)16(14)25-3)17(22)26-13-6-4-12(5-7-13)21-10-18-19-20-21/h4-10H,1-3H3 |
InChI Key |
CDPCFBQXTINLMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.